3-(3-Chloro-4-fluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea
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Description
Scientific Research Applications
Antifungal Activity
Research has demonstrated the potential antifungal applications of compounds structurally related to "3-(3-Chloro-4-fluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea". For example, studies on derivatives such as N(1)- and N(3)-(4-fluorophenyl) ureas have shown fungitoxic action against strains like A. niger and F. oxyporum, suggesting similar compounds could have antifungal properties (Mishra, Singh, & Wahab, 2000).
Neuropharmacological Properties
Another line of research involves exploring the neuropharmacological properties of urea derivatives. Studies have indicated that N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas exhibit anxiolytic activity, suggesting that modifications to the phenyl group, as in the compound , could yield compounds with significant central nervous system (CNS) effects (Rasmussen et al., 1978).
Enzyme Inhibition
The synthetic derivatives have been studied for their potential as enzyme inhibitors. For instance, compounds like N-(4-oxoadamantan-1-yl)-N'-[fluoro(chloro)phenyl]ureas show promise as inhibitors of human soluble epoxide hydrolase, indicating that similar compounds could serve as lead structures for developing new therapeutic agents (Danilov et al., 2020).
Molecular Chemistry and Drug Design
In molecular chemistry, the manipulation of urea derivatives has led to the creation of compounds with varied biological activities. Research into urea derivatives, such as those mentioned, has contributed to drug design, demonstrating the versatile nature of these compounds in creating pharmacologically active agents (Chandrasekhar et al., 2019).
Material Science Applications
Urea derivatives are also explored for their applications in material science, such as corrosion inhibition for metals. Studies on triazinyl urea derivatives have shown significant inhibition effects on mild steel corrosion, suggesting that similar compounds could be utilized as corrosion inhibitors in industrial applications (Mistry et al., 2011).
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-methyl-1-[4-(6-methylpyridazin-3-yl)oxyphenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c1-12-3-10-18(24-23-12)27-15-7-5-14(6-8-15)25(2)19(26)22-13-4-9-17(21)16(20)11-13/h3-11H,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXKJOZVILNOFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea |
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